molecular formula C18H16BrN3O2 B5846279 2-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

2-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B5846279
M. Wt: 386.2 g/mol
InChI Key: MMXJLZJWAZFFKV-UHFFFAOYSA-N
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Description

2-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom, an ethyl group, and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the 3-phenyl-1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The resulting oxadiazole is then coupled with a benzamide derivative that has been pre-functionalized with a bromine atom and an ethyl group. Common reagents used in these reactions include phosphorus oxychloride (POCl3) for cyclization and various coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale coupling reactions using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the oxadiazole ring or the benzamide moiety.

    Coupling Reactions: The ethyl group and the oxadiazole ring can participate in various coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different nucleophiles, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with various biomolecules and its potential biological activities.

Mechanism of Action

The mechanism of action of 2-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and the benzamide moiety could play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
  • 2-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
  • N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Uniqueness

2-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different halogen substitutions or without halogen atoms.

Properties

IUPAC Name

2-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-2-22(18(23)14-10-6-7-11-15(14)19)12-16-20-17(21-24-16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXJLZJWAZFFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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